
(2S)-4-phenoxybutan-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-phenoxybutan-2-aminehydrochloride is a chemical compound with a specific stereochemistry, indicating that it has a chiral center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-phenoxybutan-2-aminehydrochloride typically involves the reaction of 4-phenoxybutan-2-amine with hydrochloric acid. The process begins with the preparation of 4-phenoxybutan-2-amine, which can be synthesized through a series of steps involving the reaction of phenol with butan-2-amine under specific conditions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-phenoxybutan-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanone, while reduction may produce butylamine derivatives.
Applications De Recherche Scientifique
(2S)-4-phenoxybutan-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (2S)-4-phenoxybutan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4-phenoxybutan-2-amine: The base form of the compound without the hydrochloride salt.
4-phenoxybutan-2-amine: A similar compound without the specific stereochemistry.
Phenoxybutane derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(2S)-4-phenoxybutan-2-aminehydrochloride is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt also affects its solubility and stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H16ClNO |
|---|---|
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
(2S)-4-phenoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-9(11)7-8-12-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m0./s1 |
Clé InChI |
HTKIIXWBLHMGCM-FVGYRXGTSA-N |
SMILES isomérique |
C[C@@H](CCOC1=CC=CC=C1)N.Cl |
SMILES canonique |
CC(CCOC1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
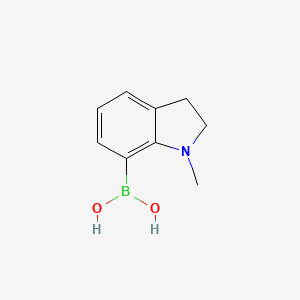
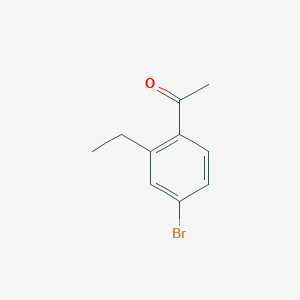
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
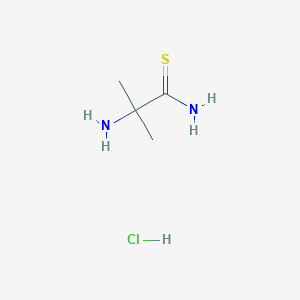
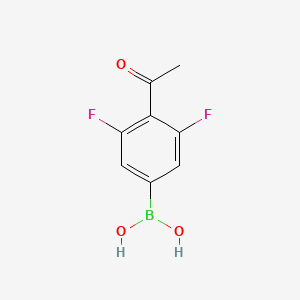
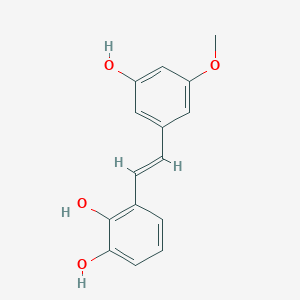
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)

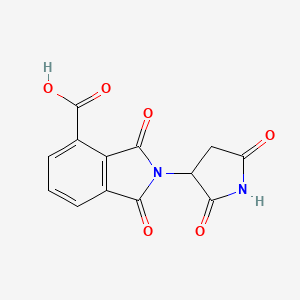
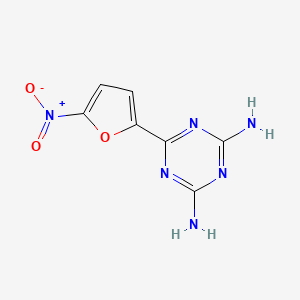
![4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13451702.png)
